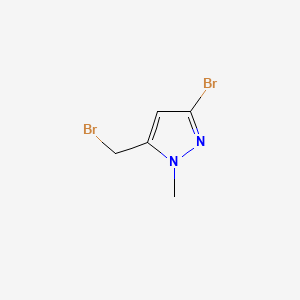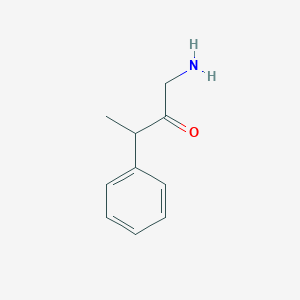
2-Butanone, 1-amino-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, 1-amino-3-phenyl- is an organic compound with the molecular formula C10H13NO It is a derivative of butanone, where an amino group and a phenyl group are attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Butanone, 1-amino-3-phenyl- involves the reaction of 2-butanone with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-butanone to form the intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production of 2-Butanone, 1-amino-3-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Butanone, 1-amino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxylamine) are used under specific conditions to achieve substitution reactions
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 1-phenyl-2-butanol or 1-amino-3-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
2-Butanone, 1-amino-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of 2-Butanone, 1-amino-3-phenyl- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, leading to its observed effects .
相似化合物的比较
Similar Compounds
1-Phenyl-2-butanone: Similar structure but lacks the amino group.
3-Phenyl-2-butanone: Similar structure but with different substitution pattern.
1-Amino-3-phenyl-2-butanol: Similar structure but with an additional hydroxyl group .
Uniqueness
2-Butanone, 1-amino-3-phenyl- is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-amino-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
InChI 键 |
SDNMZYHRZSSQFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
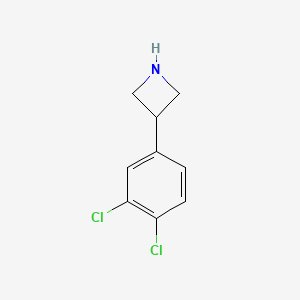
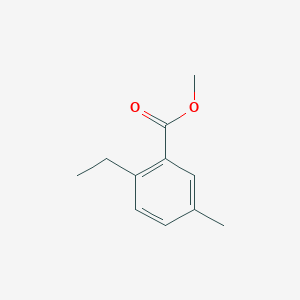

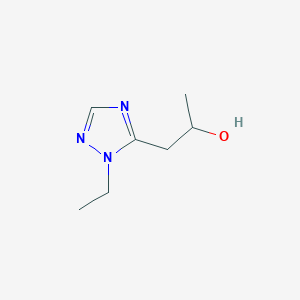
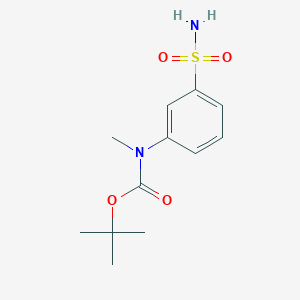
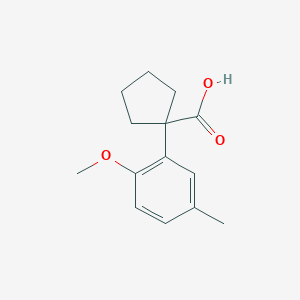


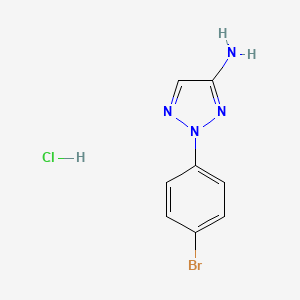
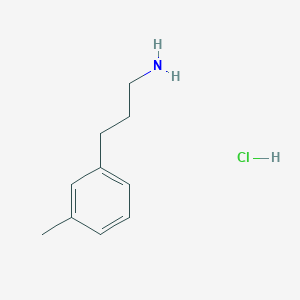
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
